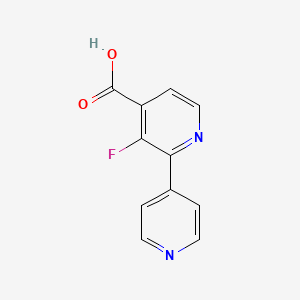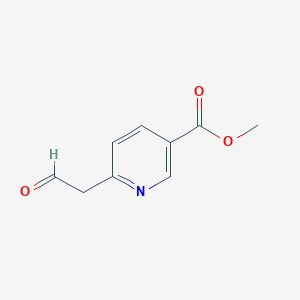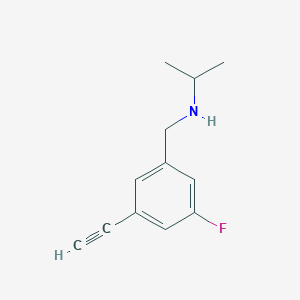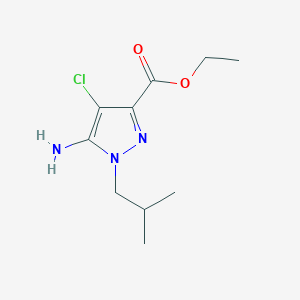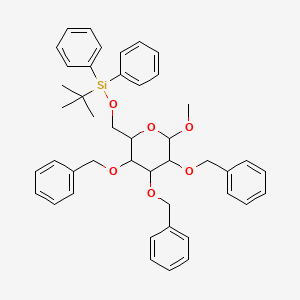
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of a tert.-butyldiphenylsilyl group at the 6th position and benzyl groups at the 2nd, 3rd, and 4th positions of the glucopyranoside ring. This compound is often used in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycosylation reactions.
Méthodes De Préparation
The synthesis of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups. This is achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Introduction of the Silyl Group: The tert.-butyldiphenylsilyl group is introduced at the 6th position using tert.-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide and a base such as silver oxide.
Analyse Des Réactions Chimiques
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside undergoes several types of chemical reactions:
Oxidation: The benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the benzyl groups, typically using hydrogenation with palladium on carbon as a catalyst.
Substitution: The silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride.
Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like palladium on carbon. Major products formed from these reactions include deprotected glucopyranosides and oxidized derivatives.
Applications De Recherche Scientifique
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate metabolism and glycosylation processes.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside involves its role as a protecting group in synthetic chemistry. The tert.-butyldiphenylsilyl group protects the hydroxyl group at the 6th position, preventing unwanted reactions during synthetic processes. The benzyl groups protect the hydroxyl groups at the 2nd, 3rd, and 4th positions, allowing for selective reactions at other positions.
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside include:
Methyl-6-O-tert-butyldiphenylsilyl-alpha-D-galactopyranoside: This compound has a similar structure but with a galactopyranoside ring instead of a glucopyranoside ring.
Methyl-6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside: This compound differs in the configuration at the anomeric carbon, having a beta configuration instead of an alpha configuration.
The uniqueness of this compound lies in its specific protecting groups and their positions, which make it particularly useful in selective synthetic reactions.
Propriétés
IUPAC Name |
tert-butyl-[[6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50O6Si/c1-44(2,3)51(37-26-16-8-17-27-37,38-28-18-9-19-29-38)49-33-39-40(46-30-34-20-10-5-11-21-34)41(47-31-35-22-12-6-13-23-35)42(43(45-4)50-39)48-32-36-24-14-7-15-25-36/h5-29,39-43H,30-33H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYKFJRDKMXPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






